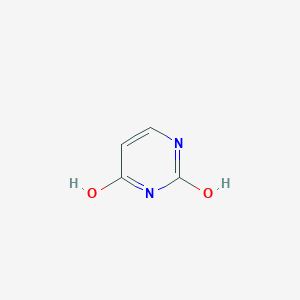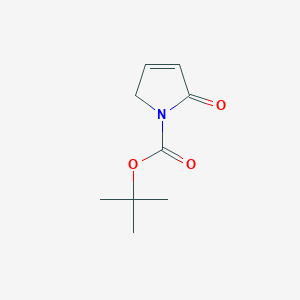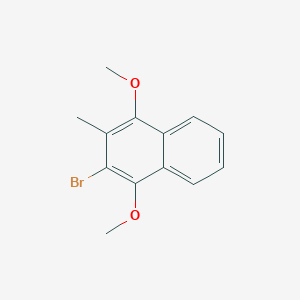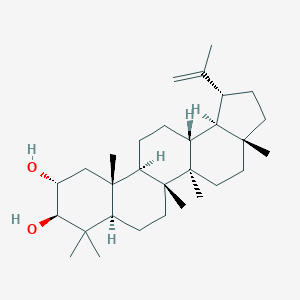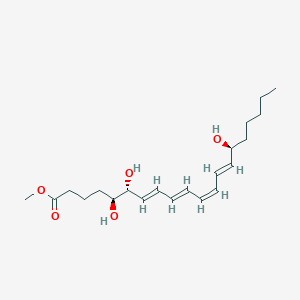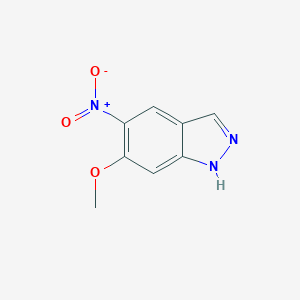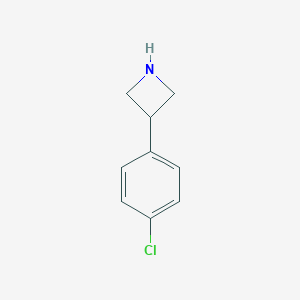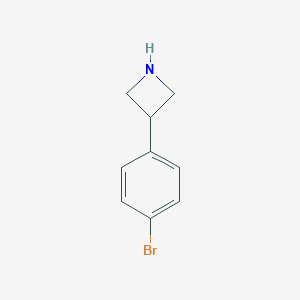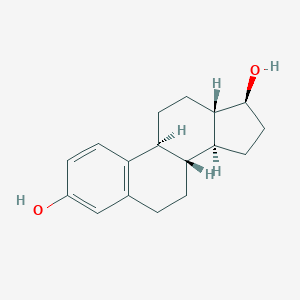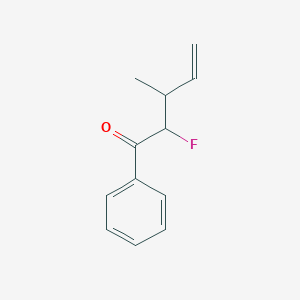
4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thioketene intermediates with nucleophiles, as seen in the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. This compound undergoes ring opening to produce a thioketene intermediate that can react with O- or N-nucleophiles to form esters or amides of aryl-substituted thioacetic acid . Similarly, the synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) and its Mannich product involves Claisen condensation and subsequent reactions to block the NH group, which increases the hyperpolarizability of the derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic methods such as IR, UV, Mass, 1H, and 13C NMR. Quantum chemical calculations, as performed for CTD and its Mannich product, provide insights into the electronic properties of these molecules. The calculated first static hyperpolarizability values indicate that these derivatives are suitable for non-linear optical (NLO) materials .
Chemical Reactions Analysis
Thiazole derivatives exhibit a range of reactivities depending on the substituents and reaction conditions. For instance, 4,7-Dichloroquinoline reacts with thiophosgene and barium carbonate to undergo ring scission, leading to the formation of β-chloroisothiocyanatocinnamaldehyde. This intermediate can further react with various nucleophiles to yield 2-substituted 4-formylmethylene-4H-3,1-benzothiazines . The reactivity of these compounds can be tailored to produce a wide array of heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as chemical reactivity and polarizability. For example, the Mannich reaction on CTD increases its hyperpolarizability, suggesting a higher NLO potential. Additionally, the molecular electrostatic potential calculated for these molecules can provide estimates of their chemical reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .
- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .
- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .
Application 2: Synthesis of Novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde Derivatives
- Summary of the Application: This compound is used in the synthesis of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives, which have been tested for biological evaluation against bacteria and fungus .
- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl) morpholin-3-one in the presence of base and methanol as a solvent .
- Results or Outcomes: The synthesized compounds were characterized using 1H NMR, Mass, and IR spectroscopic techniques. They were also screened for antimicrobial activity against standard drugs .
Application 3: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .
- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .
- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .
Application 4: Synthesis and anti-oxidant activity of coumarinyl chalcones
- Summary of the Application: This compound is used in the synthesis of coumarinyl chalcones, which have been tested for their antioxidant potential .
- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic aldehydes .
- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
Application 5: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .
- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .
- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .
Application 6: Synthesis and anti-oxidant activity of coumarinyl chalcones
- Summary of the Application: This compound is used in the synthesis of coumarinyl chalcones, which have been tested for their antioxidant potential .
- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic aldehydes .
- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGEJVHSHQARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376711 |
Source


|
| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde | |
CAS RN |
129880-84-8 |
Source


|
| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
